

Brecanavir discovery and development history

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Development of **Brecanavir**

Introduction

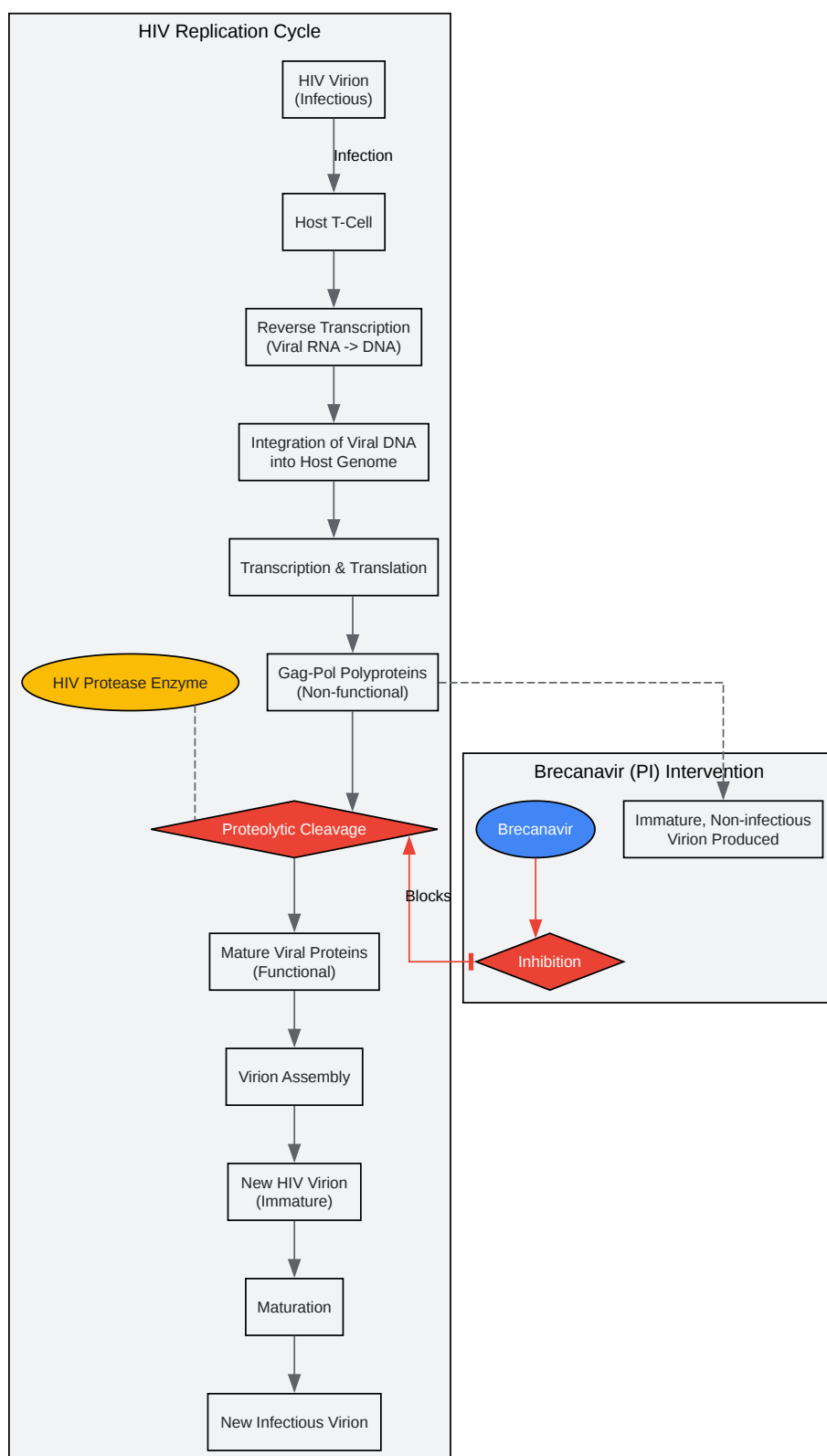
Brecanavir (formerly GW640385 or VX-385) was an investigational, orally active, high-affinity HIV-1 protease inhibitor (PI) developed through a collaboration between GlaxoSmithKline and Vertex Pharmaceuticals.[1][2] As a novel tyrosyl-based arylsulfonamide, it demonstrated exceptional potency against both wild-type and multi-drug resistant strains of HIV-1 in preclinical studies.[3][4] Despite promising early clinical results, its development was ultimately halted due to significant challenges in creating a viable oral formulation.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of **brecanavir**.

Discovery and Rationale

The development of **brecanavir** came at a time when the emergence of HIV strains resistant to existing protease inhibitors was a major obstacle in the clinical management of HIV/AIDS.[8] This created a pressing need for new PIs with improved potency and a higher barrier to resistance. Researchers at GlaxoSmithKline focused on optimizing the arylsulfonamide scaffold of PIs, which led to the discovery of **brecanavir**. [3] This work resulted in a compound with an exceptionally high binding affinity for the wild-type HIV protease enzyme, with a K_i of 15 fM, making it significantly more potent than its predecessors like amprenavir and even the structurally similar darunavir.[3]

Mechanism of Action

Like other HIV protease inhibitors, **brecanavir** competitively inhibits the HIV-1 aspartyl protease.^{[1][5]} This viral enzyme is crucial for the post-translational modification of the Gag and Gag-Pol polyproteins, which are precursor proteins that need to be cleaved into smaller, functional proteins for the assembly of mature, infectious virions.^{[1][5][9]} By blocking this cleavage, **brecanavir** prevents the maturation of the virus, resulting in the production of immature, non-infectious viral particles.^[1]



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Figure 1: Mechanism of action of **Brecanavir** in the HIV replication cycle.

Preclinical Development

In Vitro Antiviral Activity

Preclinical assessments revealed that **brecanavir** possessed potent anti-HIV-1 activity in various cell culture assays.^{[3][4]} It demonstrated 50% effective concentrations (EC₅₀) in the sub-nanomolar range (0.2 to 0.53 nM) and was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors.^{[3][4]} Notably, in peripheral blood mononuclear cells (PBMCs), **brecanavir** was significantly more potent than other PIs tested, including amprenavir, nelfinavir, atazanavir, and the structurally related darunavir.^[3]

Activity Against Resistant Strains

Brecanavir showed a significant advantage against viruses from PI-experienced patients. In studies using recombinant viruses with mutations conferring resistance to other PIs, **brecanavir** maintained a low nanomolar 50% inhibitory concentration (IC₅₀).^[10] It exhibited a less than 5-fold increase in EC₅₀ against 80% of patient isolates tested, demonstrating a greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.^[4]

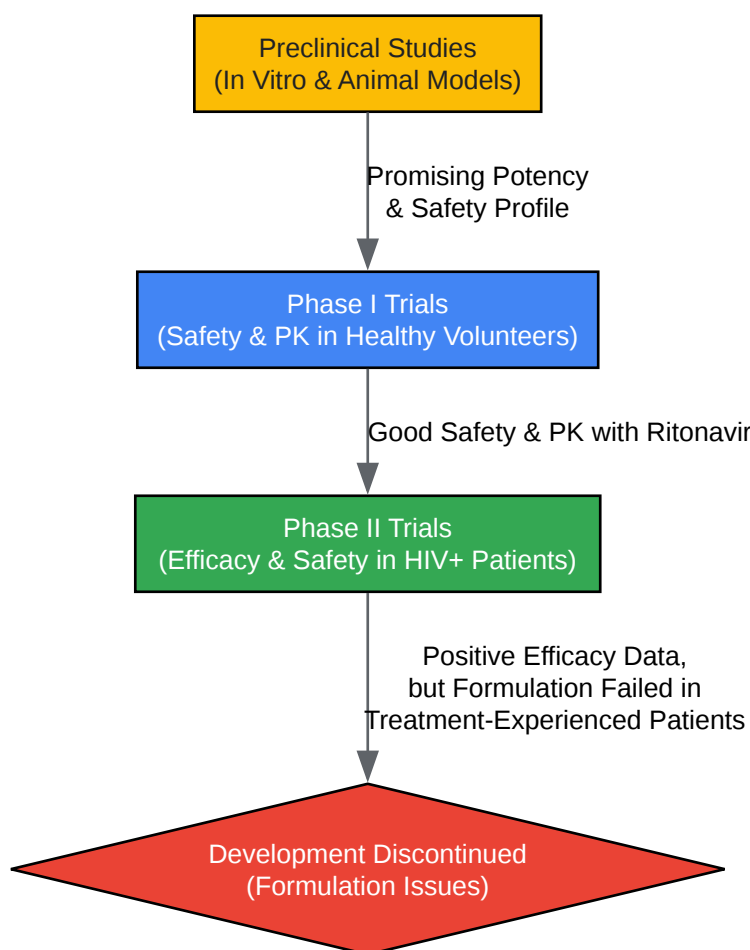
Combination Studies and Serum Effect

When tested in combination with other antiretroviral agents, **brecanavir** showed synergistic activity with the nucleoside reverse transcriptase inhibitor (NRTI) stavudine and the non-nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine and delavirdine.^{[3][4]} It demonstrated additive effects when combined with a wide range of other NRTIs and PIs.^{[3][4]} The presence of 40% human serum was found to decrease its anti-HIV-1 activity by approximately 5.2-fold; however, even under these conditions, it maintained potent single-digit nanomolar EC₅₀s.^{[3][4]}

Compound	Antiviral Activity (EC50 in nM) vs. HIV-1 IIIB in MT-4 Cells	Antiviral Activity (EC50 in nM) vs. HIV-1 Ba-L in PBMCs
Brecanavir	0.2 - 0.53[3]	~0.03[11]
Amprenavir	>54[3]	~3.9[3]
Atazanavir	N/A	~0.3[3]
Darunavir	>2[3]	~0.2[3]
Lopinavir	N/A	N/A
Nelfinavir	N/A	~2.55[3]
Tipranavir	>170[3]	~21.6[3]

Table 1: Comparative in vitro antiviral activity of Brecanavir and other protease inhibitors.

Clinical Development



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Figure 2: Brecanavir's clinical development workflow.

Phase I Studies

The first-in-human, Phase I studies were designed to evaluate the safety, tolerability, and pharmacokinetics (PK) of single and repeat doses of **brecanavir** in healthy adult subjects.[10][12][13]

- Without Ritonavir: When administered alone, **brecanavir** was readily absorbed, but the resulting plasma exposures were predicted to be insufficient to inhibit PI-resistant virus, likely due to high first-pass metabolism.[10][13]
- With Ritonavir: Co-administration with ritonavir, a potent inhibitor of the CYP3A4 enzyme, dramatically increased **brecanavir's** bioavailability.[1] A single 300 mg dose of **brecanavir** with 100 mg of ritonavir increased the plasma area under the curve (AUC) and maximum

concentration (C_{max}) 26-fold and 11-fold, respectively.[10][13] Repeat-dose studies confirmed that twice-daily (q12h) regimens of **brecanavir** with ritonavir achieved steady-state trough concentrations that surpassed the target required to inhibit highly resistant HIV isolates.[12][14] The combination was generally well-tolerated, with the most common adverse events being headache and gastrointestinal disturbances.[10][12]

Brecanavir Dose	Ritonavir Dose	Parameter	Value
300 mg (Single Dose)	None	C _{max} (ng/mL)	162
AUC (ng·h/mL)	338		
300 mg (Single Dose)	100 mg	C _{max} (ng/mL)	1790
AUC (ng·h/mL)	8840		
300 mg (q12h, Day 15)	100 mg	C _{max} (ng/mL)	3440
AUC (ng·h/mL)	22700		
C _T (ng/mL)	902		

Table 2: Summary of mean pharmacokinetic parameters of Brecanavir from Phase I studies.[10][14] C_{max}: Maximum Concentration, AUC: Area Under the Curve, C_T: Trough Concentration.

Phase II Studies

Brecanavir advanced to Phase IIb clinical trials to assess its efficacy in HIV-1 infected patients.

- Study HPR10006: This was an open-label, single-arm study in 31 HIV-1 infected patients (both PI-sensitive and PI-resistant) who received **brecanavir**/ritonavir 300mg/100mg twice daily with two NRTIs.[\[11\]](#)[\[15\]](#)[\[16\]](#) The results after 24 weeks were promising:
 - 77% (24 out of 31) of patients achieved an HIV-1 RNA level below 50 copies/mL.[\[15\]](#)[\[16\]](#)
 - Potent antiviral activity was observed in patients with both PI-sensitive and PI-resistant virus at baseline.[\[11\]](#)[\[15\]](#)
 - The regimen was well-tolerated with no serious adverse events reported.[\[15\]](#)
- Study HPR20001 (STRIVE): This was a larger, dose-ranging study in heavily treatment-experienced patients with significant PI resistance.[\[17\]](#) Analysis of the baseline genotypes from this study confirmed that **brecanavir** had greater intrinsic antiviral activity and a lower median fold-change (FC) in resistance compared to most other PIs.[\[17\]](#)

Study	Patient Population	Regimen	Primary Efficacy Endpoint (Week 24)
HPR10006	31 HIV-1 infected adults (PI-sensitive & resistant)	Brecanavir/Ritonavir 300/100 mg BID + 2 NRTIs	77% with HIV-1 RNA <50 copies/mL [15] [16]

81% with HIV-1 RNA <400 copies/mL[\[2\]](#)

Table 3: Summary of efficacy data from the Phase II HPR10006 study.

Discontinuation of Development

In December 2006, GlaxoSmithKline announced the discontinuation of the clinical development program for **brecanavir**.[\[6\]](#)[\[7\]](#)[\[18\]](#) The decision was based on "insurmountable issues regarding formulation."[\[5\]](#)[\[6\]](#) While the initial liquid formulation used in early trials was effective, the company was unable to develop a viable solid oral dosage form (like a tablet or capsule) that

could consistently achieve the necessary therapeutic drug levels, particularly in the heavily treatment-experienced patient population it was intended for.[6][11][18]

Chemical Synthesis and Analogs

Breacanavir, chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-hydroxy-1-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-4-[N-(2-methylpropyl)2H-1,3-benzodioxole-5-sulfonamido]butan-2-yl]carbamate, was synthesized by GlaxoSmithKline.[1][3] Further research explored the creation of highly deuterated analogs of **breacanavir**. [19] The goal of this research was to study the effect of deuterium incorporation on the drug's metabolic stability, potentially improving its pharmacokinetic profile by taking advantage of the kinetic isotope effect at sites of metabolic C-H bond breaking.[19]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in public literature. However, the general methodologies can be described based on published studies.

- **In Vitro Antiviral Susceptibility Assays:** The antiviral activity of **breacanavir** was typically assessed in cell-based assays. For example, MT-4 cells or human PBMCs were infected with laboratory strains of HIV-1 (like IIIB or Ba-L) or recombinant viruses containing protease genes from patient plasma.[3] The cells were then incubated with serial dilutions of the drug. After a set period, the level of viral replication was measured, often by quantifying p24 antigen production or reverse transcriptase activity. The EC50 was then calculated as the drug concentration required to inhibit viral replication by 50%.[3]
- **Drug Combination and Synergy Analysis:** To assess the interaction between **breacanavir** and other antiretrovirals, checkerboard assays were performed.[3][8] Cells were treated with various concentrations of **breacanavir** and a second drug, both alone and in combination. The resulting data on viral inhibition were analyzed using mathematical models, such as the MacSynergy II program, to determine if the combination was synergistic, additive, or antagonistic.[3]
- **Pharmacokinetic Analysis:** In clinical trials, blood samples were collected from subjects at multiple time points after drug administration.[10][14] Plasma concentrations of **breacanavir** (and ritonavir) were quantified using a validated analytical method, typically high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] These concentration-time data were then used to calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life using noncompartmental analysis.[10]

Conclusion

Breacanavir represented a significant achievement in structure-based drug design, emerging as one of the most potent HIV-1 protease inhibitors ever discovered in preclinical studies. It showed great promise with its sub-nanomolar activity against wild-type and highly resistant HIV strains and positive early clinical results. However, the story of **breacanavir** is also a stark reminder of the multifaceted challenges in drug development. Its ultimate failure was not due to a lack of potency or safety concerns in its initial trials, but to the critical and often underestimated hurdle of drug formulation. The inability to create a stable, consistently bioavailable oral dosage form prevented this powerful molecule from reaching the patients who could have benefited from it.

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